molecular formula C12H10BrNO B1373721 3-Bromo-5-(3-methylphenoxy)pyridine CAS No. 28231-75-6

3-Bromo-5-(3-methylphenoxy)pyridine

Cat. No. B1373721
CAS RN: 28231-75-6
M. Wt: 264.12 g/mol
InChI Key: RBJSPIYPJZNHCR-UHFFFAOYSA-N
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Description

“3-Bromo-5-(3-methylphenoxy)pyridine” is a chemical compound1. However, detailed information about this specific compound is not readily available.



Synthesis Analysis

While there are no specific synthesis methods for “3-Bromo-5-(3-methylphenoxy)pyridine” available, there are methods for synthesizing similar compounds. For instance, a synthetic method for 3-bromopyridine involves adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140°C for 7-8 hours2. Another method involves mixing pyridine and a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide3.



Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(3-methylphenoxy)pyridine” is not explicitly provided. However, a related compound, 3-bromo-2-Hydroxypyridine, has been studied using DFT and HF methods, where the molecular structures have been optimized4.



Chemical Reactions Analysis

Specific chemical reactions involving “3-Bromo-5-(3-methylphenoxy)pyridine” are not available. However, a related compound, 3-bromo-5-methoxypyridine, has been studied5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(3-methylphenoxy)pyridine” are not readily available. However, a related compound, 3-Bromo-5-(methylsulfonyl)pyridine, has a molecular weight of 236.09, a density of 1.678g/cm3, and a flash point of 184.6°C7.


Scientific Research Applications

  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
    • Method : Various methods of synthesizing 2,3,5-DCTF have been reported .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Suzuki Cross-Coupling Reaction

    • Field : Medicinal Chemistry
    • Application : The Suzuki cross-coupling reaction is used to synthesize a series of novel pyridine derivatives .
    • Method : The reaction involves 5-bromo-2-methylpyridin-3-amine (1) and N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids .
    • Results : The synthesized pyridine derivatives showed potential as chiral dopants for liquid crystals .
  • Synthesis of Pyridinesulfonamide

    • Field : Drug Development
    • Application : Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs .
    • Method : The R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized .
    • Results : The stereostructures of the synthesized compounds have been researched .
  • Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are used in the treatment of diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
    • Method : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
    • Results : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is two times more potent .
  • Synthesis and Application of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
    • Method : Various methods of synthesizing TFMP have been reported .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are used in the treatment of diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
    • Method : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
    • Results : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized . Biological data demonstrated that the (S)-enantiomer is two times more potent .
  • Synthesis and Application of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
    • Method : Various methods of synthesizing TFMP have been reported .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Safety And Hazards

The safety and hazards of “3-Bromo-5-(3-methylphenoxy)pyridine” are not readily available.


Future Directions

The future directions of “3-Bromo-5-(3-methylphenoxy)pyridine” are not readily available. However, a related compound, 3-bromo-2-Hydroxypyridine, has been studied for its potential as a bromodomain inhibitor4.


Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed and specific information, further research and consultation with a chemical expert are recommended.


properties

IUPAC Name

3-bromo-5-(3-methylphenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-9-3-2-4-11(5-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJSPIYPJZNHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678771
Record name 3-Bromo-5-(3-methylphenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-methylphenoxy)pyridine

CAS RN

28231-75-6
Record name 3-Bromo-5-(3-methylphenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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